molecular formula C7H9N3OS B2815711 2-(4-Methylpyrimidin-2-yl)sulfanylacetamide CAS No. 74537-76-1

2-(4-Methylpyrimidin-2-yl)sulfanylacetamide

Cat. No. B2815711
CAS RN: 74537-76-1
M. Wt: 183.23
InChI Key: DUOJRBRFWMBOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methylpyrimidin-2-yl)sulfanylacetamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfanylacetamide group .

Scientific Research Applications

Synthesis and Chemical Characterization

A study by Erkin et al. (2019) focused on the synthesis of N-(3-Sulfanylmethyl-4H-1,2,4-triazol-4-yl)-2-sulfanylacetamide containing terminal 2-amino-6-methylpyrimidin-4-yl fragments. The process involved reacting 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide with triethyl orthoformate, showcasing a method for developing compounds with potential biological activity Erkin & Krutikov, 2019.

Antimicrobial and Antiviral Activities

Research by Othman et al. (2019) investigated the antimicrobial activity of Schiff base derived from sulfamerazine, showcasing the potential of pyrimidin-2-yl compounds in combating bacterial and fungal infections. The study emphasizes the importance of structural modifications for enhancing antimicrobial efficacy Othman, Al-Masoudi, Hama, & Hussain, 2019.

Anticancer Properties

A study focused on the synthesis of new α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore highlighted their potential as cancer cell inhibitors, particularly against DU145 and A549 cell lines. This research suggests the significance of integrating bioactive heterocycles with α-aminophosphonates for developing effective anticancer drugs Reddy et al., 2020.

Drug Development and Synthesis Pathways

The development of scalable syntheses for key intermediates like 4-Amino-5-aminomethyl-2-methylpyrimidine, crucial for Vitamin B1 production, highlights the role of pyrimidin-2-yl compounds in the pharmaceutical industry. Zhao et al. (2012) presented two approaches that offer efficient and industrial-scale production methods, showcasing the versatility and significance of these compounds in drug development Zhao, Ma, & Chen, 2012.

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-5-2-3-9-7(10-5)12-4-6(8)11/h2-3H,4H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOJRBRFWMBOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.